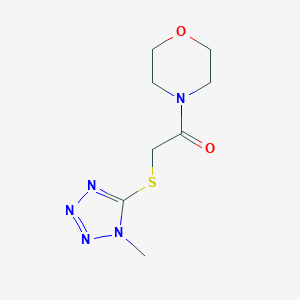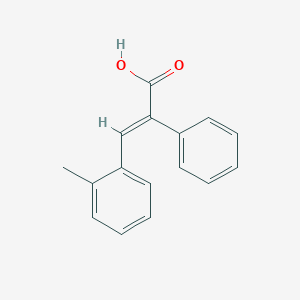
4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, also known as BDMP, is a pyrazolone derivative that has been extensively studied due to its unique chemical properties and potential applications in various fields. BDMP has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Aplicaciones Científicas De Investigación
4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and pain. In addition, 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mecanismo De Acción
4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one exerts its biological effects by inhibiting the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been found to selectively inhibit the activity of COX-2, which is upregulated in response to inflammation and is responsible for the production of prostaglandins that promote inflammation and pain.
Biochemical and Physiological Effects:
4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been shown to reduce the production of prostaglandins and other inflammatory mediators, which leads to a reduction in inflammation, pain, and fever. In addition, 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been found to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability. In addition, 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is highly selective for COX-2, which makes it an attractive tool for studying the role of COX-2 in various biological processes. However, 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has some limitations for use in lab experiments. It is not very water-soluble, which can limit its use in certain experimental systems. In addition, 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has not been extensively studied in vivo, which limits its potential applications in animal models.
Direcciones Futuras
There are several potential future directions for research on 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. One area of interest is the development of new derivatives of 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with improved selectivity and potency for COX-2. In addition, 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and its derivatives may have potential applications in the development of new fluorescent probes for the detection of metal ions in biological systems. Finally, further studies are needed to evaluate the potential applications of 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one in the treatment of various diseases, including cancer, inflammation, and pain.
Conclusion:
4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has been extensively studied for its unique chemical properties and potential applications in various fields of research. 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one exhibits a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects, and exerts its effects by selectively inhibiting the activity of COX-2. 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several advantages for use in lab experiments, but also has some limitations. Future research on 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one may lead to the development of new derivatives with improved selectivity and potency for COX-2, as well as new applications in the development of fluorescent probes and the treatment of various diseases.
Métodos De Síntesis
4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can be synthesized by the reaction of 4-phenyl-3-buten-2-one with benzylamine in the presence of a catalytic amount of acetic acid. The resulting product is then treated with methyl iodide to yield 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. This synthesis method has been optimized to produce high yields of 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with good purity.
Propiedades
IUPAC Name |
4-(benzylamino)-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-14-17(19-13-15-9-5-3-6-10-15)18(22)21(20(14)2)16-11-7-4-8-12-16/h3-12,19H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSZDFPZMDIDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-{[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl]oxy}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B249271.png)
![N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide](/img/structure/B249273.png)
![2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B249277.png)
![1-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-3,3-dimethylbutan-2-one](/img/structure/B249278.png)